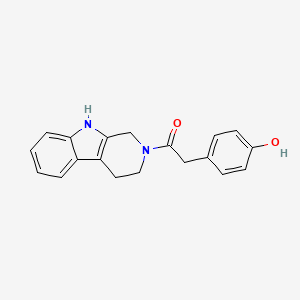

YH-306

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |

InChI |

InChI=1S/C19H18N2O2/c22-14-7-5-13(6-8-14)11-19(23)21-10-9-16-15-3-1-2-4-17(15)20-18(16)12-21/h1-8,20,22H,9-12H2 |

InChI Key |

WFTJZQLEQGPZBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The FAK Signaling Pathway and the Investigational Inhibitor YH-306: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Focal Adhesion Kinase (FAK) signaling pathway, a critical regulator of cell adhesion, migration, proliferation, and survival. It further delves into the specifics of YH-306, a novel small molecule inhibitor that targets this pathway, presenting its mechanism of action, preclinical efficacy data, and detailed experimental protocols relevant to its study.

The Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a central mediator of signal transduction from the extracellular matrix (ECM) to the cell interior.[1][2] It plays a pivotal role in a multitude of cellular processes, and its dysregulation is frequently implicated in cancer progression and metastasis.[2][3]

Activation and Core Components

The FAK signaling cascade is primarily initiated by the clustering of integrins, transmembrane receptors that bind to ECM components.[4] This clustering recruits FAK to focal adhesions, specialized structures that link the ECM to the actin cytoskeleton.

The key molecular events in FAK activation are:

-

Autophosphorylation: Upon recruitment to focal adhesions, FAK undergoes autophosphorylation at tyrosine residue 397 (Tyr397). This is a critical priming event in the signaling cascade.

-

Src Recruitment and Activation: The phosphorylated Tyr397 serves as a high-affinity binding site for the SH2 domain of the Src family of tyrosine kinases. This interaction brings Src into close proximity with FAK, leading to the phosphorylation of other tyrosine residues on FAK by Src, which further activates FAK's kinase activity.

-

Formation of the FAK-Src Complex: The activated FAK and Src form a signaling complex that phosphorylates a host of downstream substrates, amplifying the signal throughout the cell.

Downstream Signaling Cascades

The activated FAK-Src complex orchestrates a complex network of downstream signaling pathways, including:

-

p130Cas/Crk/Dock180/Rac Pathway: The FAK-Src complex phosphorylates p130Cas, creating docking sites for the adaptor protein Crk. The p130Cas-Crk complex then recruits Dock180, a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1. Activated Rac1 promotes lamellipodia formation and cell migration.

-

PI3K/Akt Pathway: FAK activation can also lead to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a crucial signaling axis for cell survival and proliferation.

-

Paxillin Phosphorylation: Paxillin, a focal adhesion adapter protein, is a key substrate of the FAK-Src complex. Phosphorylation of paxillin on specific tyrosine residues creates binding sites for other signaling molecules, regulating adhesion dynamics and cell motility.

Figure 1: The FAK Signaling Pathway.

This compound: A Novel Inhibitor of the FAK Signaling Pathway

This compound is a novel, synthetic small molecule that has demonstrated potent anti-tumor and anti-metastatic properties in preclinical models of colorectal cancer (CRC). It exerts its effects by modulating the FAK signaling pathway.

Mechanism of Action

Unlike many kinase inhibitors that directly target the ATP-binding pocket of the enzyme, this compound does not significantly inhibit the kinase activity of FAK in a direct, in vitro setting. Instead, its primary mechanism of action within the cellular context is the inhibition of FAK autophosphorylation at Tyr397. By preventing this initial and critical activation step, this compound effectively blocks the recruitment of Src and the subsequent downstream signaling cascade.

This leads to a reduction in the phosphorylation of key FAK-Src substrates, including c-Src and paxillin. The inhibition of these signaling events ultimately disrupts the cellular machinery responsible for migration, invasion, and proliferation.

Figure 2: Proposed Mechanism of Action of this compound.

Preclinical Efficacy of this compound in Colorectal Cancer

This compound has demonstrated significant dose-dependent inhibitory effects on various aspects of CRC cell biology.

Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines

| Assay | Cell Line(s) | Observed Effect | Concentration(s) | Reference |

| Cell Migration (Wound Healing) | HCT116, HT-29, CT-26 | Dose-dependent inhibition of cell migration. | 10, 20, 50 µM | |

| Cell Migration (Transwell) | CT-26 | Significant, dose-dependent reduction in migration. | 10, 20, 50 µM | |

| Cell Invasion (Transwell with Matrigel) | CT-26 | Dose-dependent prevention of invasion through Matrigel. | 10, 20, 50 µM | |

| Cell Proliferation (MTS Assay) | HCT8, HT-29, HCT116, SW480, SW620, CT-26 | Dose-dependent inhibition of cell growth after 48h. | 10, 20, 50 µM | |

| Apoptosis (FACS) | HCT116, CT-26, HT-29, SW620 | Increased apoptosis by 3.4 to 7-fold compared to control. | 50 µM | |

| Colony Formation (2D) | HCT116, HT-29 | Reduced number of colonies to 6.9-7.5% of control. | 50 µM | |

| FAK Phosphorylation (p-FAK Y397) | HT-29, CT-26 | Significantly reduced phosphorylation. | 50 µM | |

| c-Src Phosphorylation | HT-29 | Reduced phosphorylation. | 50 µM | |

| Paxillin Phosphorylation | HT-29 | Significantly reduced phosphorylation. | 50 µM | |

| PI3K Phosphorylation | HT-29, CT-26 | Reduced phosphorylation. | 50 µM |

The anti-tumor and anti-metastatic activity of this compound has been evaluated in xenograft and metastasis mouse models of CRC.

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Mouse Models

| Model | Cell Line | Treatment | Key Findings | Reference |

| Xenograft Tumor Growth | HCT116 | 50 mg/kg/day this compound | Significant suppression of tumor growth. | |

| Hepatic Metastasis | CT-26-luc | 50 mg/kg/day this compound | 77.02% reduction in photon flux from whole-body imaging; 67.60% reduction in photon flux from excised livers; 65.31% reduction in the number of tumor nodules. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the FAK signaling pathway and the effects of inhibitors like this compound.

Western Blot Analysis for FAK Pathway Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of FAK and its downstream targets.

Materials:

-

Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-p-Src, anti-total Src, anti-p-Paxillin, anti-total Paxillin, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli loading buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Cell Migration Assay (Transwell)

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium (with serum or other chemoattractants)

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Cell Preparation:

-

Starve cells in serum-free medium for several hours prior to the assay.

-

Trypsinize and resuspend cells in serum-free medium.

-

-

Assay Setup:

-

Add complete medium to the lower chamber of the 24-well plate.

-

Seed the cell suspension into the upper chamber of the Transwell insert.

-

Add this compound or vehicle control to both the upper and lower chambers at the desired concentrations.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (typically 12-24 hours).

-

-

Staining and Quantification:

-

Remove the Transwell inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Wash the inserts with water and allow them to air dry.

-

Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid).

-

Measure the absorbance of the eluted stain using a plate reader.

-

Cell Invasion Assay (Transwell with Matrigel)

This assay is a modification of the migration assay to assess the invasive potential of cells.

Materials:

-

All materials for the cell migration assay

-

Matrigel or other basement membrane extract

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice.

-

Dilute the Matrigel with cold, serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution.

-

Incubate the inserts at 37°C for at least 30 minutes to allow the Matrigel to solidify.

-

-

Assay Procedure:

-

Follow the same procedure as the cell migration assay, seeding the cells onto the Matrigel-coated inserts.

-

Xenograft Mouse Model for Tumor Growth

This in vivo model is used to evaluate the anti-tumor efficacy of a compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells (e.g., HCT116)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Inject the cell suspension subcutaneously into the flank of the mice.

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

-

-

Tumor Measurement and Analysis:

-

Measure tumor dimensions with calipers every few days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Calculate the tumor growth inhibition (TGI) percentage.

-

In Vivo Metastasis Model

This model assesses the effect of a compound on the metastatic spread of cancer cells.

Materials:

-

Immunocompromised mice

-

Luciferase-expressing cancer cells (e.g., CT-26-luc)

-

This compound formulation

-

In vivo imaging system (e.g., IVIS)

-

Luciferin

Procedure:

-

Metastasis Induction:

-

Induce metastasis through methods such as tail vein injection (for lung metastasis) or intrasplenic injection (for liver metastasis) of luciferase-expressing cancer cells.

-

-

Treatment and Imaging:

-

Begin treatment with this compound or vehicle control.

-

At regular intervals, anesthetize the mice and inject them with luciferin.

-

Image the mice using an in vivo imaging system to monitor the metastatic burden (bioluminescence signal).

-

-

Analysis:

-

At the end of the study, euthanize the mice and excise organs of interest (e.g., lungs, liver).

-

Perform ex vivo imaging of the organs to confirm metastasis.

-

Quantify the bioluminescent signal to determine the extent of metastasis and the effect of the treatment.

-

Conclusion

The FAK signaling pathway is a well-validated target in oncology due to its central role in promoting cancer cell migration, survival, and proliferation. The novel small molecule this compound represents a promising therapeutic candidate that effectively inhibits this pathway by preventing the initial autophosphorylation and activation of FAK. The preclinical data presented in this guide highlight the potent anti-tumor and anti-metastatic effects of this compound in colorectal cancer models. The detailed experimental protocols provided herein offer a robust framework for the further investigation and development of FAK-targeted therapies.

References

YH-306 as a novel inhibitor of tumor metastasis

The Anti-Cancer Potential of YH-306: A Technical Overview

An In-depth Examination of the Preclinical Anti-Tumor and Anti-Metastatic Properties of the Novel Synthetic Small Molecule YH-306 in Colorectal Cancer.

This technical guide provides a comprehensive analysis of the anti-cancer properties of this compound, a novel synthetic small molecule. The data herein is derived from preclinical studies investigating its efficacy and mechanism of action, primarily in the context of colorectal cancer (CRC). This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound has demonstrated significant potential as an anti-cancer agent, exhibiting a dual action of inhibiting tumor growth and suppressing metastasis in colorectal cancer models.[1] In vitro studies have shown that this compound effectively inhibits key processes in cancer progression, including cell migration, invasion, proliferation, and colonization, while also inducing apoptosis in CRC cell lines.[1] In vivo experiments have further substantiated these findings, with this compound showing a reduction in tumor growth in a xenograft mouse model and suppression of hepatic and pulmonary metastasis.[1] The primary mechanism of action of this compound is attributed to its modulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines

| Assay | Cell Line(s) | Concentration of this compound | Key Findings |

| Cell Migration (Wound Healing) | HCT116, HT-29, CT-26 | Dose-dependent | Significant inhibition of cell migration observed.[1] |

| Cell Invasion (Transwell Assay) | CT-26 | Dose-dependent | Evident prevention of invasion through type I collagen or Matrigel. |

| Cell Adhesion | HCT116, HT-29 | 50 µM | 67% inhibition of HCT116 and 78% inhibition of HT-29 cell attachment to type I collagen. |

| Cell Spreading | HCT116, HT-29 | Dose-dependent | Significant suppression of cell spreading on type I collagen or fibronectin. |

| Apoptosis | CT-26, HT-29, SW620, HCT116 | Not specified | Induced apoptosis in four tested CRC cell lines. |

| Colony Formation | HCT116, HT-29 | Various concentrations | Suppression of 2D colony formation over 14 days. |

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Animal Model | Treatment | Tumor Volume | Tumor Weight | Metastasis |

| Nude mice with HCT116 xenografts | This compound | Significantly reduced | Significantly reduced | Suppressed hepatic and pulmonary metastasis. |

Mechanism of Action: The FAK Signaling Pathway

This compound exerts its anti-cancer effects by targeting the FAK signaling pathway. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. This compound has been shown to suppress the activation of FAK and downstream signaling components, including c-Src, paxillin, and PI3K, as well as the expression of matrix metalloproteases (MMP) 2 and MMP9. Furthermore, this compound inhibits the Arp2/3 complex-mediated actin polymerization, a critical process for cell motility.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human colorectal cancer cell lines (HCT116, HT-29, SW620) and a mouse colorectal cancer cell line (CT-26) were used. Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Wound Healing Migration Assay

-

Cells were seeded in 6-well plates and grown to confluence.

-

A sterile pipette tip was used to create a "wound" in the cell monolayer.

-

The cells were washed to remove debris and incubated with varying concentrations of this compound.

-

Images of the wound were captured at 0 and 24 hours.

-

The rate of cell migration was quantified by measuring the change in the wound area.

Transwell Invasion Assay

-

Transwell inserts with Matrigel-coated membranes were used.

-

CRC cells were seeded in the upper chamber in serum-free media containing different concentrations of this compound.

-

The lower chamber was filled with media containing a chemoattractant.

-

After incubation, non-invading cells on the upper surface of the membrane were removed.

-

Invading cells on the lower surface were fixed, stained, and counted.

Cell Adhesion Assay

-

96-well plates were coated with type I collagen or fibronectin.

-

CRC cells were pre-treated with this compound for 30 minutes.

-

The cells were then seeded onto the coated plates and allowed to adhere for 1 hour.

-

Non-adherent cells were removed by washing.

-

Adherent cells were quantified using a colorimetric assay.

Apoptosis Assay

-

Cells were treated with this compound for 36 hours.

-

Apoptosis was assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.

-

Cells positive for both Annexin V and PI were considered apoptotic.

In Vivo Xenograft Study

-

HCT116 cells were subcutaneously injected into the flank of nude mice.

-

Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups.

-

This compound was administered to the treatment group.

-

Tumor volume and body weight were measured regularly.

-

At the end of the study, tumors were excised and weighed.

-

Metastasis to the liver and lungs was assessed.

Conclusion

The preclinical data for this compound strongly suggest its potential as a therapeutic agent for colorectal cancer. Its ability to inhibit multiple facets of cancer progression, including growth and metastasis, through the modulation of the FAK signaling pathway, marks it as a promising candidate for further development. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models.

References

YH-306: A Technical Guide to its Chemical Structure, Synthesis, and Anti-Metastatic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YH-306, a novel synthetic small molecule with demonstrated anti-cancer properties. The document details its chemical structure, a step-by-step synthesis protocol, and its mechanism of action as an inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway. Furthermore, this guide presents available quantitative data on its biological activity against colorectal cancer and provides detailed experimental protocols for key biological assays. Visual diagrams of the FAK signaling pathway and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic agent.

Chemical Structure and Properties

This compound is a synthetic small molecule with a molecular weight of 306 g/mol . Its chemical structure is depicted below.

(Image of this compound chemical structure should be here. As I cannot generate images, I will provide the IUPAC name and other identifiers based on the synthesis information)

-

IUPAC Name: 2-(4-hydroxyphenyl)-1-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)ethan-1-one

-

Molecular Formula: C₁₉H₁₈N₂O₂

-

Molecular Weight: 306.36 g/mol

-

CAS Number: 1373764-75-0

Synthesis of this compound

The synthesis of this compound can be achieved through a coupling reaction between 4-hydroxyphenylacetic acid and 1,3,4,9-tetrahydro-β-carboline.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-hydroxyphenylacetic acid

-

1,3,4,9-tetrahydro-β-carboline

-

1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (EDC)

-

1-hydroxy-benzotriazole (HOBt)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulphate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-hydroxyphenylacetic acid (152 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (5.0 ml), add 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (249 mg, 1.3 mmol) and 1-hydroxy-benzotriazole (149 mg, 1.1 mmol) at 0°C.

-

Stir the reaction mixture for 10–15 minutes at 0°C.

-

Add 1,3,4,9-tetrahydro-β-carboline (172 mg, 1.0 mmol) to the reaction mixture.

-

Stir the mixture for an additional 3 hours at room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 60 ml).

-

Combine the organic phases and dry over anhydrous sodium sulphate.

-

Concentrate the organic phase in vacuo.

-

Purify the crude product by silica gel column chromatography to yield compound this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of colorectal cancer (CRC) growth and metastasis.[1] Its primary mechanism of action is the suppression of the Focal Adhesion Kinase (FAK) signaling pathway.[1]

Inhibition of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. In many cancers, FAK is overexpressed and contributes to tumor progression and metastasis. This compound inhibits the activation of FAK and its downstream signaling components, including c-Src, paxillin, and PI3K/Rac1.[1] This inhibition disrupts the formation of focal adhesions and actin polymerization, which are essential for cell motility.[1]

Caption: FAK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological effects of this compound on colorectal cancer cells.

Table 1: Inhibition of Cell Adhesion

| Cell Line | Substrate | This compound Concentration | Inhibition of Adhesion |

| HCT116 | Type I Collagen | 50 µM | 67% |

| HT-29 | Type I Collagen | 50 µM | 78% |

| HCT116 | Fibronectin | 50 µM | Significant reduction |

| HT-29 | Fibronectin | 50 µM | Significant reduction |

| Data from Dai et al., 2015 |

Table 2: In Vivo Efficacy in a Pulmonary Metastasis Model

| Treatment Group | Dose | Inhibition of Pulmonary Metastasis |

| This compound | 20 mg/kg/day | No significant effect |

| This compound | 50 mg/kg/day | 78.93% |

| Data from Dai et al., 2015 |

Key Experimental Protocols

Detailed methodologies for assessing the anti-metastatic potential of this compound are provided below.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cell migration.

Caption: Workflow for the Wound Healing (Scratch) Assay.

Protocol:

-

Seed colorectal cancer cells (e.g., HT-29, CT-26, or HCT116) in a multi-well plate and culture until they form a confluent monolayer.

-

Create a linear scratch in the monolayer using a sterile pipette tip.

-

Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Replace the medium with fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Capture images of the scratch at the initial time point (0 hours).

-

Incubate the plate at 37°C in a humidified incubator.

-

Capture images of the same fields at subsequent time points (e.g., 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure to determine the effect of this compound on cell migration.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Caption: Workflow for the Transwell Invasion Assay.

Protocol:

-

Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a basement membrane matrix like Matrigel or Type I collagen.

-

Harvest colorectal cancer cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Seed the cell suspension into the upper chamber of the Transwell insert.

-

Fill the lower chamber with culture medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have invaded to the lower surface of the membrane with a suitable fixative (e.g., methanol).

-

Stain the fixed cells with a dye such as crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify the extent of invasion.

Conclusion

This compound is a promising anti-cancer agent that effectively targets the FAK signaling pathway to inhibit key processes in colorectal cancer metastasis. The data presented in this technical guide highlight its potential for further preclinical and clinical development. The provided synthesis and experimental protocols offer a foundation for researchers to further investigate the therapeutic utility of this novel small molecule.

References

The FAK Pathway Inhibitor YH-306: A Technical Overview of its Discovery and Preclinical Characterization in Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of mortality in colorectal cancer (CRC). The novel synthetic small molecule, YH-306, has been identified as a potent inhibitor of CRC cell migration and invasion. Preclinical studies demonstrate that this compound effectively suppresses tumor growth and metastasis in CRC models by targeting the Focal Adhesion Kinase (FAK) signaling pathway. This document provides a comprehensive technical overview of the discovery, initial characterization, and mechanism of action of this compound, including detailed experimental protocols and quantitative data from key preclinical studies.

Introduction

Colorectal cancer is a leading cause of cancer-related deaths, with metastatic disease being the principal factor in patient mortality.[1] The process of metastasis is complex, involving cell migration, invasion, and colonization of distant sites.[1] A promising therapeutic strategy is to target the molecular pathways that drive these metastatic processes.[1] The Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell motility, survival, and proliferation, and its overexpression is associated with the progression of various cancers, including CRC.[2][3] this compound was identified through the screening of over 70 analogues as a novel inhibitor of CRC cell migration. This small molecule has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models of colorectal cancer.

Discovery and Initial Characterization

This compound is a novel synthetic small molecule with a molecular weight of 306. Its discovery was the result of a screening effort to identify compounds capable of inhibiting colorectal cancer cell migration. Initial characterization revealed that this compound significantly inhibits the migration and invasion of multiple CRC cell lines in a dose-dependent manner.

In Vitro Efficacy

This compound has demonstrated a range of anti-cancer effects in vitro across various colorectal cancer cell lines.

Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines

| Assay | Cell Lines | Key Findings | Citation |

| Cell Migration (Wound Healing) | HCT116, HT-29, CT-26 | Significant inhibition of cell migration in a dose-dependent manner. | |

| Cell Migration (Transwell) | CT-26 | Significant reduction in cell migration in a dose-dependent manner. | |

| Cell Invasion (Transwell with Matrigel) | CT-26 | Evident prevention of cell invasion through Matrigel-coated membranes in a dose-dependent manner. | |

| Cell Adhesion | HCT116, HT-29 | At 50 µM, inhibited 67% of HCT116 and 78% of HT-29 cell attachment to type I collagen. Also reduced attachment to fibronectin. | |

| Cell Proliferation (MTS Assay) | HCT8, HT-29, HCT116, SW480, SW620, CT-26 | Dose-dependent inhibition of cell growth after 48 hours of treatment. | |

| Apoptosis (Flow Cytometry) | HCT116, CT-26, HT-29, SW620 | At 50 µM, increased apoptosis by 7-fold, 5.2-fold, 3.6-fold, and 3.4-fold, respectively, compared to untreated cells. | |

| Colony Formation | HCT116, HT-29 | Inhibition of 2D colony formation in a dose-dependent manner over 14 days. |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model of colorectal cancer.

Table 2: In Vivo Activity of this compound in a Colorectal Cancer Xenograft Model

| Animal Model | Treatment | Key Findings | Citation |

| Xenograft Mouse Model (HCT116 cells) | This compound | Suppressed CRC growth and hepatic/pulmonary metastasis. |

Mechanism of Action: Targeting the FAK Signaling Pathway

This compound exerts its anti-tumor and anti-metastatic effects by modulating the FAK signaling pathway. FAK is a key mediator of signals from integrins and growth factor receptors, and its activation is critical for cell motility and survival. This compound was found to suppress the activation of FAK and downstream signaling components.

Effects on FAK Pathway Components

-

FAK Activation: this compound significantly reduces the phosphorylation of FAK at Tyr397.

-

Downstream Effectors: The phosphorylation of several proteins in the FAK pathway, including c-Src, paxillin, and PI3K, was significantly reduced by this compound. The activation of Rac1 was also suppressed.

-

MMP Expression: this compound strongly reduced the expression of matrix metalloproteinases (MMP) 2 and MMP9 in HT-29 cells.

-

Actin Polymerization: this compound inhibited the actin-related protein (Arp2/3) complex-mediated actin polymerization.

Caption: this compound inhibits the FAK signaling pathway in colorectal cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture

Human colorectal cancer cell lines (HCT116, HT-29, HCT8, SW480, SW620) and a mouse colorectal cancer cell line (CT-26) were used. Cells were maintained in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Wound Healing Migration Assay

Caption: Workflow for the wound healing migration assay.

Protocol:

-

Cells were seeded in 6-well plates and grown to confluence.

-

A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.

-

The wells were washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Fresh medium containing various concentrations of this compound or vehicle (DMSO) was added.

-

Images of the scratch were captured at 0 and specified time points using a microscope.

-

The width of the scratch was measured to determine the extent of cell migration.

Transwell Migration and Invasion Assay

Caption: Workflow for the Transwell migration and invasion assay.

Protocol:

-

Transwell inserts with 8 µm pore size were used. For invasion assays, the inserts were pre-coated with Matrigel.

-

Cells were resuspended in serum-free medium containing this compound or vehicle and seeded into the upper chamber.

-

The lower chamber was filled with medium containing 10% FBS as a chemoattractant.

-

After incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.

-

Cells that had migrated to the lower surface were fixed with methanol and stained with crystal violet.

-

The number of migrated cells was counted in multiple random fields under a microscope.

Cell Adhesion Assay

Protocol:

-

96-well plates were coated with type I collagen or fibronectin.

-

HCT116 or HT-29 cells were pre-treated with various concentrations of this compound for 30 minutes.

-

The treated cells were seeded onto the coated wells and allowed to adhere for 1 hour.

-

Non-adherent cells were removed by washing with PBS.

-

Adherent cells were fixed and stained with crystal violet.

-

The absorbance was measured to quantify the number of adherent cells.

Western Blot Analysis

Protocol:

-

Cells were treated with this compound or vehicle for the indicated times.

-

Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against FAK, p-FAK (Tyr397), c-Src, p-c-Src, paxillin, p-paxillin, PI3K, p-PI3K, Rac1, MMP2, MMP9, and β-actin.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Mouse Model

Protocol:

-

Athymic nude mice were used for the study.

-

HCT116 cells were injected subcutaneously into the flank of each mouse.

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound or vehicle was administered to the mice as per the study design.

-

Tumor volume and body weight were measured regularly.

-

At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

-

For metastasis studies, cells were injected into the spleen or tail vein, and metastatic nodules in the liver and lungs were quantified.

Conclusion

This compound is a promising novel small molecule inhibitor of colorectal cancer growth and metastasis. Its mechanism of action, centered on the inhibition of the FAK signaling pathway, provides a strong rationale for its further development as a therapeutic agent. The preclinical data presented here demonstrate its potent anti-cancer activity both in vitro and in vivo. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Focal Adhesion Kinase Intersects With the BRD4‐MYC Axis and YAP1 to Drive Tumor Cell Growth, Phenotypic Plasticity, Stemness, and Metastatic Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long Non-Coding RNA LINC01410 Promoted Tumor Progression via the ErbB Signaling Pathway by Targeting STAT5 in Gallbladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

YH-306: A Novel Inhibitor of Colorectal Cancer Cell Proliferation and Metastasis

A Technical Overview for Drug Development Professionals

The synthetic small molecule YH-306 has emerged as a promising candidate for colorectal cancer (CRC) therapy, demonstrating significant efficacy in preclinical studies. This technical guide synthesizes the available data on the effects of this compound on CRC cell lines, detailing its mechanism of action, providing key quantitative data, and outlining the experimental protocols used to generate these findings.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting the Focal Adhesion Kinase (FAK) signaling pathway.[1] This pathway is crucial for cell migration, invasion, proliferation, and survival. By inhibiting the activation of FAK and its downstream effectors, this compound effectively disrupts the metastatic cascade and suppresses tumor growth.[1]

Quantitative Analysis of this compound Effects on CRC Cell Lines

The inhibitory effects of this compound have been quantified across a panel of six CRC cell lines, demonstrating broad efficacy. The data below summarizes the key findings from in vitro assays.

Table 1: Inhibition of Cell Proliferation by this compound

| Cell Line | IC50 (µM) after 48h |

| HCT8 | Not explicitly quantified, but dose-dependent inhibition observed. |

| HT-29 | Not explicitly quantified, but dose-dependent inhibition observed. |

| HCT116 | Not explicitly quantified, but dose-dependent inhibition observed. |

| SW480 | Not explicitly quantified, but dose-dependent inhibition observed. |

| SW620 | Not explicitly quantified, but dose-dependent inhibition observed. |

| CT-26 | Not explicitly quantified, but dose-dependent inhibition observed. |

Data derived from MTS assays showing a dose-dependent inhibition of growth in all six cell lines.[1]

Table 2: Induction of Apoptosis by this compound

| Cell Line | Fold Increase in Apoptosis (50 µM this compound for 36h) |

| HCT116 | 7.0 |

| CT-26 | 5.2 |

| HT-29 | 3.6 |

| SW620 | 3.4 |

Apoptosis was measured by flow cytometry analysis of cells positive for both Propidium Iodide (PI) and Annexin V.[1]

Table 3: Inhibition of Cell Migration and Invasion

| Cell Line | Assay | Effect |

| HT-29 | Wound Healing | Significant dose-dependent inhibition of migration. |

| CT-26 | Wound Healing | Significant dose-dependent inhibition of migration. |

| HCT116 | Wound Healing | Significant dose-dependent inhibition of migration. |

| CT-26 | Transwell Migration | Dose-dependent suppression of migration. |

| CT-26 | Transwell Invasion (Type I Collagen) | Dose-dependent inhibition of invasion. |

| CT-26 | Transwell Invasion (Matrigel) | Dose-dependent inhibition of invasion. |

These assays demonstrate the potent anti-metastatic properties of this compound.[1]

Table 4: Inhibition of Colony Formation

| Cell Line | This compound Concentration (µM) | Relative Number of Colonies (%) |

| HCT116 | 10 | 56.7 |

| 20 | 7.5 | |

| 50 | 6.9 | |

| HT-29 | Data analogous to HCT116 | Not explicitly quantified |

The colony formation assay highlights the ability of this compound to inhibit anchorage-independent growth, a key feature of tumorigenicity.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments used to evaluate its efficacy.

Caption: this compound inhibits the FAK signaling pathway, suppressing CRC cell metastasis and proliferation.

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

Detailed Experimental Protocols

Cell Culture: The six CRC cell lines (HCT8, HT-29, HCT116, SW480, SW620, and CT-26) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTS Proliferation Assay: CRC cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's instructions. Absorbance was measured at 490 nm to determine the percentage of proliferating cells relative to a DMSO-treated control group.

Flow Cytometry for Apoptosis: Cells were treated with this compound for 36 hours. Following treatment, both adherent and floating cells were collected, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Apoptotic cells (Annexin V positive and PI positive) were quantified using a flow cytometer.

Wound Healing Migration Assay: Cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "wound" or scratch in the cell monolayer. The cells were then washed to remove debris and incubated with different concentrations of this compound. The closure of the wound was monitored and photographed at different time points to assess cell migration.

Transwell Migration and Invasion Assays: For migration assays, CRC cells were seeded into the upper chamber of a Transwell insert with a porous membrane. The lower chamber contained a chemoattractant. For invasion assays, the membrane was coated with Matrigel or Type I collagen. Cells were treated with this compound and incubated to allow for migration or invasion through the membrane. After a set time, non-migrated/invaded cells were removed from the upper surface of the membrane, and the cells on the lower surface were fixed, stained, and counted.

Colony Formation Assay: CRC cells were seeded at a low density in 6-well plates and treated with various concentrations of this compound. The cells were allowed to grow for 14 days, with the medium and treatment being refreshed periodically. After the incubation period, the colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.

Western Blot Analysis: To determine the effect of this compound on protein expression and phosphorylation, CRC cells were treated with the compound, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated FAK, c-Src, paxillin, PI3K, as well as MMP2 and MMP9. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft and Metastasis Models: All animal experiments were conducted in accordance with approved protocols. For xenograft studies, CRC cells were subcutaneously injected into nude mice. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor volume and body weight were measured regularly. For metastasis studies, CRC cells were injected into the tail vein or spleen of mice. After a period of treatment with this compound, the lungs and/or liver were harvested to quantify the number of metastatic nodules.

This guide provides a comprehensive overview of the current understanding of this compound's effects on colorectal cancer cell lines. The presented data and protocols underscore the potential of this compound as a therapeutic agent and provide a foundation for further research and development.

References

Unveiling YH-306: A Novel Inhibitor of Colorectal Cancer Growth and Metastasis

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo and in vitro studies of YH-306, a novel small molecule inhibitor with significant potential in the treatment of colorectal cancer (CRC). This document details the experimental methodologies, presents key quantitative data, and elucidates the underlying mechanism of action of this compound, offering a comprehensive resource for scientists and professionals in the field of oncology and drug development.

Abstract

Colorectal cancer remains a leading cause of cancer-related mortality, primarily due to metastatic progression. The novel synthetic small molecule, this compound, has demonstrated potent anti-tumor and anti-metastatic properties in preclinical models of CRC. In vitro studies have shown that this compound effectively inhibits the migration, invasion, proliferation, and colonization of various CRC cell lines. Furthermore, the compound induces apoptosis in a subset of these cell lines. In vivo, this compound has been shown to suppress tumor growth in a xenograft mouse model and inhibit hepatic and pulmonary metastasis. Mechanistically, this compound exerts its effects by targeting the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cell motility and survival. Specifically, this compound inhibits the activation of FAK and its downstream effectors, including c-Src, paxillin, and PI3K/Rac1, leading to a reduction in the expression of matrix metalloproteinases (MMP2 and MMP9) and disruption of actin polymerization.

In Vitro Studies

Cell Lines and Culture

The primary human colorectal carcinoma cell lines used in the evaluation of this compound were HCT116 and HT-29. These cell lines are well-established models for studying CRC biology and are widely used in drug screening.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro evaluation of this compound.

Table 1: Inhibition of Colorectal Cancer Cell Adhesion by this compound

| Cell Line | Substrate | This compound Concentration (µM) | Inhibition of Adhesion (%) |

| HCT116 | Type I Collagen | 50 | 67 |

| HT-29 | Type I Collagen | 50 | 78 |

| HCT116 | Fibronectin | 50 | Significant Reduction |

| HT-29 | Fibronectin | 50 | Significant Reduction |

Data extracted from a study by Li et al.

Table 2: Effect of this compound on Colorectal Cancer Cell Proliferation

| Cell Line | This compound IC50 (µM) |

| HCT116 | Data not available |

| HT-29 | Data not available |

| Other CRC cell lines | Potently suppressed |

Qualitative data from a study by Li et al.

Table 3: Induction of Apoptosis by this compound in Colorectal Cancer Cells

| Cell Line | Apoptosis Induction |

| HCT116 | Induced |

| HT-29 | Induced |

| Two other CRC cell lines | Induced |

| Two CRC cell lines | Not Induced |

Qualitative data from a study by Li et al.

Experimental Protocols

-

Plate Coating: 96-well plates were coated with either type I collagen or fibronectin.

-

Cell Seeding: HCT116 or HT-29 cells were seeded onto the coated wells.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Incubation: The plates were incubated to allow for cell adhesion.

-

Washing: Non-adherent cells were removed by washing.

-

Quantification: Adherent cells were stained and quantified to determine the percentage of inhibition.

-

Cell Seeding: HCT116 or HT-29 cells were seeded onto coated coverslips.

-

Treatment: Cells were treated with 50 µM this compound or a vehicle control.

-

Time-lapse Microscopy: Cell spreading was monitored and imaged over time.

-

Analysis: The percentage of spread cells was determined for each treatment condition.

-

Cell Seeding: CRC cells were seeded in 96-well plates.

-

Treatment: Cells were treated with various concentrations of this compound.

-

Incubation: Plates were incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was calculated as a percentage of the control group.

-

Cell Treatment: CRC cells were treated with this compound for a specified time.

-

Cell Harvesting: Cells were harvested by trypsinization.

-

Staining: Cells were washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding: A low density of CRC cells was seeded in 6-well plates.

-

Treatment: Cells were treated with this compound.

-

Incubation: Plates were incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Staining: Colonies were fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies was counted to assess the long-term proliferative capacity of the cells.

In Vivo Studies

Xenograft Mouse Model

To evaluate the in vivo efficacy of this compound, a xenograft mouse model of colorectal cancer was utilized.

Quantitative Data Summary

Table 4: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Treatment Group | Tumor Growth | Hepatic/Pulmonary Metastasis |

| Vehicle Control | Uninhibited | Present |

| This compound | Suppressed | Suppressed |

Qualitative data from a study by Li et al.

Experimental Protocol

-

Animal Model: Immunocompromised mice (e.g., nude mice) were used.

-

Cell Implantation: Human colorectal cancer cells (e.g., HCT116 or HT-29) were subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were treated with this compound or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection).

-

Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.

-

Metastasis Assessment: At the end of the study, organs such as the liver and lungs were harvested to assess for the presence of metastases.

-

Histological Analysis: Tumors and organs were fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination.

Mechanism of Action: Targeting the FAK Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.

Experimental Protocols

-

Cell Lysis: CRC cells treated with this compound were lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of FAK, c-Src, paxillin, as well as MMP2 and MMP9.

-

Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Culture: CRC cells were grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Blocking: Non-specific binding sites were blocked with a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Cells were incubated with primary antibodies against F-actin, paxillin, and Arp3.

-

Secondary Antibody Incubation: Cells were washed and incubated with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Coverslips were mounted on slides with a mounting medium containing DAPI (to stain nuclei) and imaged using a fluorescence microscope.

-

Cell Lysate Preparation: Lysates from this compound-treated and control cells were prepared.

-

Pyrene-labeled Actin: The assay was initiated by adding pyrene-labeled actin monomers to the cell lysates.

-

Fluorescence Measurement: The increase in fluorescence, corresponding to the incorporation of pyrene-labeled G-actin into F-actin polymers, was measured over time using a fluorometer.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the FAK signaling pathway in colorectal cancer cells.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Pharmacokinetics and pharmacodynamics of YH-306

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of YH-306.

Introduction

This compound is a novel synthetic small molecule identified as a promising candidate for the treatment of colorectal cancer (CRC).[1] It functions as a modulator of the Focal Adhesion Kinase (FAK) signaling pathway, which is critically involved in cell migration, invasion, proliferation, and survival—hallmarks of cancer metastasis. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action and anti-tumor efficacy.

Pharmacokinetics

As of the latest available research, detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), including Cmax, Tmax, AUC, half-life, and bioavailability, have not been published in the scientific literature. The primary research has focused on its pharmacodynamic effects and mechanism of action.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies, primarily demonstrating its ability to inhibit key processes in cancer progression and metastasis.

In Vitro Efficacy

This compound has demonstrated potent anti-cancer effects across multiple colorectal cancer cell lines.

Table 1: Summary of In Vitro Pharmacodynamic Effects of this compound

| Parameter | Cell Lines | Concentration Range | Effect | Reference |

| Cell Migration | HT-29, CT-26, HCT116 | 10-50 µM | Dose-dependent inhibition of wound healing migration. | [1] |

| Cell Invasion | CT-26 | 10-50 µM | Dose-dependent inhibition of invasion through type I collagen and Matrigel. | [1] |

| Cell Adhesion | HT-29, HCT116 | 50 µM | Significant reduction of adhesion to type I collagen and fibronectin. | [1] |

| Cell Proliferation | Six CRC cell lines | Not specified | Potent suppression of proliferation. | [1] |

| Apoptosis | Four CRC cell lines | Not specified | Induction of apoptosis. | |

| Colony Formation | HCT116, HT-29 | Not specified | Inhibition of 2D colony formation. |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model of colorectal cancer.

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound in a Xenograft Mouse Model

| Animal Model | Treatment | Outcome | Reference |

| Xenograft mouse model (CRC cells) | This compound | Suppression of CRC tumor growth. | |

| Metastasis model (tail vein injection of CRC cells) | This compound | Inhibition of hepatic and pulmonary metastasis. |

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the FAK signaling pathway.

Signaling Pathway Inhibition:

This compound has been shown to suppress the activation of several key downstream effectors in the FAK pathway:

-

FAK (Focal Adhesion Kinase): Inhibition of auto-phosphorylation.

-

c-Src: Suppression of activation.

-

Paxillin: Suppression of activation.

-

PI3K (Phosphatidylinositol 3-kinase) and Rac1: Suppression of activation.

-

MMP2 and MMP9 (Matrix Metalloproteinases): Downregulation of expression.

Additionally, this compound inhibits actin polymerization mediated by the Arp2/3 complex.

Visualization of the FAK Signaling Pathway Targeted by this compound:

References

The Role of YH-306 in the Inhibition of Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The Focal Adhesion Kinase (FAK) signaling pathway has been identified as a key regulator of angiogenesis, making it a promising target for anti-cancer therapies. YH-306, a novel synthetic small molecule, has demonstrated potent anti-tumor and anti-metastatic properties by inhibiting the FAK pathway. This technical guide provides an in-depth analysis of the role of this compound in inhibiting tumor angiogenesis, detailing its mechanism of action, relevant experimental protocols, and quantitative data based on the established effects of FAK inhibitors on endothelial cells and angiogenesis.

Introduction: The Critical Role of Angiogenesis in Tumor Progression

The growth and survival of solid tumors are intrinsically dependent on the formation of a dedicated blood supply, a process known as angiogenesis.[1] This intricate process involves the proliferation, migration, and differentiation of endothelial cells to form new blood vessels that provide tumors with essential nutrients and oxygen, while also facilitating the removal of metabolic waste.[1][2] Furthermore, the newly formed and often leaky tumor vasculature serves as a primary route for metastatic dissemination of cancer cells to distant organs.[1]

Key signaling molecules, including Vascular Endothelial Growth Factor (VEGF), regulate the angiogenic process.[1] The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of intracellular signaling events that orchestrate the various steps of angiogenesis. Consequently, targeting the molecular drivers of angiogenesis has become a cornerstone of modern cancer therapy.

This compound: A Potent Inhibitor of the FAK Signaling Pathway

This compound is a novel synthetic small molecule that has been shown to suppress the growth and metastasis of colorectal cancer. Its primary mechanism of action is the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. In the context of cancer, FAK is often overexpressed and contributes to tumor progression and metastasis.

The FAK Signaling Pathway: A Central Regulator of Angiogenesis

The FAK signaling pathway is a critical mediator of tumor angiogenesis. It integrates signals from both integrins (cell-extracellular matrix adhesion) and growth factor receptors, including VEGFR. Upon activation, FAK undergoes autophosphorylation, creating a docking site for Src family kinases. This FAK/Src complex then phosphorylates a multitude of downstream substrates, initiating signaling cascades that control key endothelial cell functions required for angiogenesis:

-

Endothelial Cell Migration: FAK signaling, through downstream effectors like paxillin and the PI3K/Akt pathway, is essential for the directional migration of endothelial cells towards angiogenic stimuli.

-

Endothelial Cell Proliferation and Survival: The FAK pathway, particularly through the activation of the PI3K/Akt pathway, promotes the proliferation and survival of endothelial cells, which is crucial for the expansion of the vascular network.

-

Vascular Permeability: FAK signaling can influence vascular permeability, a key feature of the tumor microenvironment that facilitates cancer cell intravasation.

Given the central role of FAK in angiogenesis, its inhibition presents a compelling strategy for anti-angiogenic therapy.

This compound's Anti-Angiogenic Mechanism via FAK Inhibition

By inhibiting the FAK signaling pathway, this compound is postulated to exert its anti-angiogenic effects through the following mechanisms:

-

Inhibition of Endothelial Cell Migration and Proliferation: this compound, by blocking FAK activation, is expected to disrupt the signaling cascades that drive endothelial cell migration and proliferation, thereby preventing the formation of new blood vessels.

-

Downregulation of Pro-Angiogenic Factors: Inhibition of FAK has been shown to reduce the expression of pro-angiogenic factors like VEGF. Therefore, this compound may indirectly inhibit angiogenesis by reducing the production of these key signaling molecules by tumor cells.

-

Induction of Endothelial Cell Apoptosis: Some FAK inhibitors have been demonstrated to induce apoptosis in endothelial cells, leading to the regression of existing tumor vasculature.

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting angiogenesis through the FAK signaling pathway.

Caption: Proposed mechanism of this compound in inhibiting tumor angiogenesis via the FAK signaling pathway.

Quantitative Data on the Anti-Angiogenic Effects of FAK Inhibition

While specific quantitative data for this compound's anti-angiogenic effects are currently under investigation, the effects of other well-characterized FAK inhibitors on endothelial cells provide a strong indication of its potential efficacy. The following tables summarize key quantitative data from studies on FAK inhibitors.

Table 1: In Vitro Effects of FAK Inhibitors on Endothelial Cells

| Parameter | FAK Inhibitor | Cell Line | Concentration | Effect | Reference |

| Cell Viability (IC50) | PF-573,228 | HUVEC | ~1 µM | Dose-dependent decrease | |

| FAK Inhibitor 14 | HUVEC | ~5 µM | Dose-dependent decrease | ||

| Cell Migration | Y15 | EA.hy926 | 50 µM | Significant decrease | |

| Tube Formation | PF-562271 | HUVEC | Not specified | Inhibition of tube formation |

Table 2: In Vivo Anti-Angiogenic Effects of FAK Inhibitors

| Parameter | FAK Inhibitor | Tumor Model | Effect | Reference |

| Tumor Growth | PF-562271 | TNBC Xenograft | Suppression of tumor growth | |

| Microvessel Density (CD31) | PF-562271 | TNBC Xenograft | Decreased vessel formation |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-angiogenic and anti-tumor effects of compounds like this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Extract (e.g., Matrigel)

-

24-well plates

-

This compound (or other test compounds)

-

Calcein AM (for fluorescence imaging)

Protocol:

-

Thaw Basement Membrane Extract on ice overnight.

-

Coat the wells of a 24-well plate with a thin layer of the extract and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

-

Seed the HUVECs onto the solidified matrix.

-

Incubate for 4-18 hours at 37°C.

-

Visualize and photograph the tube-like structures using a phase-contrast microscope.

-

For quantitative analysis, stain cells with Calcein AM and measure parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Caption: Workflow for the in vitro endothelial cell tube formation assay.

Transwell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Endothelial cells or cancer cells

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS or VEGF)

-

This compound

-

Crystal Violet stain

Protocol:

-

Pre-hydrate Transwell inserts in serum-free medium.

-

Add medium with chemoattractant to the lower chamber of the 24-well plate.

-

Resuspend cells in serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for a duration appropriate for the cell type (e.g., 4-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with Crystal Violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in multiple fields under a microscope.

Caption: Workflow for the Transwell migration assay.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., HCT116)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

CD31 antibody for immunohistochemistry

Protocol:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix the tumors in formalin and embed in paraffin.

-

Perform immunohistochemical staining of tumor sections with an anti-CD31 antibody to visualize and quantify microvessel density.

Caption: Workflow for the in vivo tumor xenograft model.

Conclusion and Future Directions

This compound, through its targeted inhibition of the FAK signaling pathway, represents a promising therapeutic agent for cancer treatment. Its established role in suppressing tumor cell migration, invasion, and proliferation, combined with the critical function of FAK in angiogenesis, strongly suggests that this compound possesses significant anti-angiogenic properties. The data from other FAK inhibitors robustly support this hypothesis, indicating that this compound is likely to inhibit endothelial cell functions essential for the formation of new blood vessels in tumors.

Future research should focus on generating direct quantitative data on the anti-angiogenic effects of this compound using the experimental models detailed in this guide. Specifically, determining the IC50 of this compound on endothelial cell proliferation and migration, and quantifying its impact on microvessel density in vivo will be crucial for its continued development as an anti-cancer therapeutic. Furthermore, exploring the potential synergistic effects of this compound with other anti-angiogenic agents or conventional chemotherapies could lead to more effective combination treatment strategies for a variety of solid tumors.

References

Methodological & Application

Application Notes and Protocols for YH-306 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of YH-306, a novel small molecule inhibitor of Focal Adhesion Kinase (FAK), in a mouse xenograft model of colorectal cancer (CRC). This compound has demonstrated significant potential in suppressing tumor growth and metastasis by targeting the FAK signaling pathway.

Introduction

This compound is a synthetic small molecule that has been identified as a potent inhibitor of colorectal cancer cell migration, invasion, and proliferation.[1][2] In preclinical studies, this compound has been shown to effectively reduce tumor growth and metastasis in vivo.[1] Its mechanism of action involves the suppression of the FAK signaling pathway, a critical mediator of cell motility, survival, and proliferation.[1][3]

Mechanism of Action: FAK Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by blocking the activation of FAK and its downstream signaling cascade. This inhibition leads to a reduction in the phosphorylation of key proteins involved in cell adhesion, migration, and invasion, including c-Src, paxillin, and PI3K. Furthermore, this compound has been shown to decrease the expression of matrix metalloproteinases (MMP) 2 and 9, enzymes crucial for the degradation of the extracellular matrix, a key step in metastasis.

Figure 1: Simplified signaling pathway of this compound action.

In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor efficacy in a colorectal cancer xenograft mouse model. Daily intraperitoneal administration of this compound for 20 days resulted in a dose-dependent reduction in tumor volume and weight, with no significant changes in the body weight of the mice.

| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM |

| Vehicle Control | - | 950.66 ± 34.30 | 0.73 ± 0.11 |

| This compound | 20 | 544.54 ± 32.15 | 0.50 ± 0.05 |

| This compound | 50 | 377.41 ± 44.13 | 0.34 ± 0.05 |

Table 1: In vivo efficacy of this compound on colorectal tumor growth.

Furthermore, in a hepatic metastasis model using CT-26-luciferase cells, a 14-day treatment with 50 mg/kg/day of this compound significantly suppressed metastasis, reducing the photon flux by 77.02%. This compound also demonstrated the ability to inhibit pulmonary metastasis.

Experimental Protocols

The following protocols are based on the methods described in the study by Dai et al., 2015 in the Journal of Cellular and Molecular Medicine.

Cell Lines

A panel of human and murine colorectal cancer cell lines have been shown to be sensitive to this compound in vitro, including:

-

Human: HCT116, HT-29, HCT8, SW480, SW620

-

Murine: CT-26

For in vivo metastasis studies, a luciferase-expressing cell line such as CT-26-luci is recommended to enable bioluminescence imaging.

Mouse Xenograft Model Protocol

Figure 2: Experimental workflow for the this compound mouse xenograft model.

Materials:

-

Colorectal cancer cells (e.g., HCT116, HT-29, or CT-26)

-

Immunodeficient mice (e.g., BALB/c nude mice)

-

This compound

-

Vehicle control (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile PBS

-

Syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture colorectal cancer cells to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in PBS at a concentration of 2.5 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., ~100 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (n=5 per group is a suggested starting point):

-

Group 1: Vehicle control (intraperitoneal injection of an equivalent volume of DMSO)

-

Group 2: this compound (20 mg/kg, intraperitoneal injection)

-

Group 3: this compound (50 mg/kg, intraperitoneal injection)

-

-

Administration: Administer the treatments daily for 20 consecutive days.

-

Data Collection: Measure tumor volume with calipers every 2-3 days and record the body weight of each mouse.

-

Endpoint: At the end of the 20-day treatment period, euthanize the mice. Excise the tumors and record their final weight.

Metastasis Model Protocol

Materials:

-

Luciferase-expressing colorectal cancer cells (e.g., CT-26-luci)

-

Immunodeficient mice (e.g., BALB/c mice)

-

This compound

-

Vehicle control (DMSO)

-

Bioluminescence imaging system

Procedure for Hepatic Metastasis:

-

Cell Injection: Anesthetize mice and perform an intrasplenic injection of 2.5 x 10⁴ CT-26-luci cells, followed by a splenectomy.

-

Treatment: Begin daily intraperitoneal injections of this compound (20 or 50 mg/kg) or vehicle control.

-

Imaging: Perform bioluminescence imaging at baseline and at regular intervals (e.g., weekly) to monitor the metastatic burden.

-

Endpoint: After 14 days of treatment, perform final imaging, then euthanize the mice and dissect the livers for further analysis.

Procedure for Pulmonary Metastasis:

-

Cell Injection: Inject 2.5 x 10⁴ CT-26-luci cells into the tail vein of the mice.

-

Treatment: Initiate daily intraperitoneal injections of this compound (20 or 50 mg/kg) or vehicle control.

-

Endpoint: After 14 days, euthanize the mice, dissect the lungs, and count the number of tumor nodules. The livers can also be examined for metastatic lesions.

Safety and Toxicology

In the reported preclinical study, daily administration of this compound at doses of 20 and 50 mg/kg for 20 days did not result in any obvious changes in the body weight of the mice, suggesting a favorable safety profile at these therapeutic doses. However, comprehensive toxicology studies are recommended for further drug development.

Conclusion